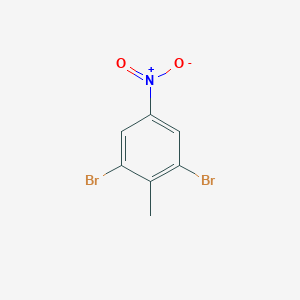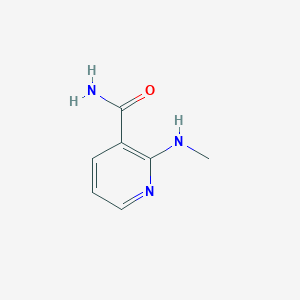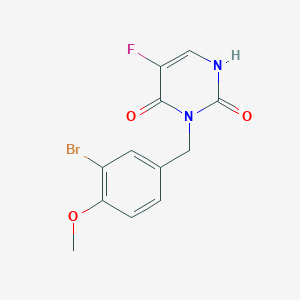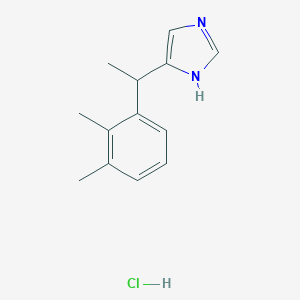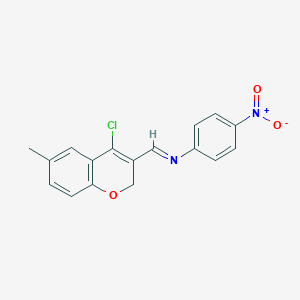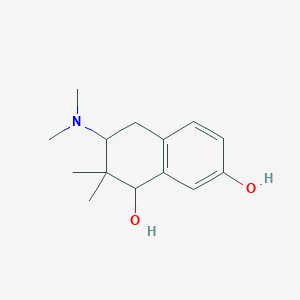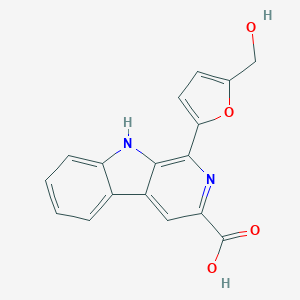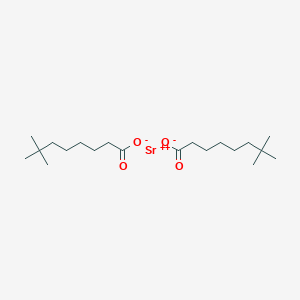
Strontium bis(7,7-dimethyloctanoate)
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of strontium complexes often involves the reaction of strontium with organic ligands or other metal amides. For example, the synthesis of alkaline-earth-metal bis[bis(trimethylsilyl)amides], including strontium, has been demonstrated through the transmetalation reaction in common organic solvents, indicating a pathway that might be relevant for the synthesis of strontium bis(7,7-dimethyloctanoate) under similar conditions (Westerhausen, 1991).
Molecular Structure Analysis
Strontium complexes often exhibit diverse molecular geometries depending on the ligands involved. For instance, the structure of a strontium complex with triethanolamine ligands shows an eight-coordinate strontium(II) complex with a bicapped trigonal prism geometry, suggesting that the coordination environment around strontium can be quite versatile and dependent on the ligand architecture (Kazak et al., 2003).
Chemical Reactions and Properties
Strontium compounds participate in various chemical reactions, indicating their reactivity and interaction with different chemical species. The synthesis and reactivity of strontium compounds with bis(trimethylsilyl)amides and other ligands demonstrate the potential for diverse chemical transformations, which would be relevant for understanding the reactivity of strontium bis(7,7-dimethyloctanoate) (Westerhausen et al., 1998).
Applications De Recherche Scientifique
-
- Application : Strontium-based aluminate phosphors are known for their high quantum efficiency, long-lived afterglow, good chemical stability, and other excellent luminescent features .
- Method : These materials are used in various applications like luminous paints for highways, airports, buildings, ceramic products, textile industry, dial plates of glow watches, warning signs, escape routes, etc .
- Results : The properties often mentioned with regard to these compounds are phosphorescence, thermoluminescence, and mechanoluminescence .
-
- Application : Strontium nanoparticles are used in targeted drug delivery and can elicit a prolonged immune response .
- Method : The applications of strontium nanoparticles have also been found in diabetic patients, where they can control the insulin release .
- Results : This helps regulate the pathophysiology of diabetes .
-
- Application : Strontium-containing bioactive glasses (BGs) are highly-promising materials to improve and accelerate bone repair .
- Method : The specific methods of application or experimental procedures are not mentioned in the source .
- Results : The specific results or outcomes obtained are not mentioned in the source .
-
Biomedical and Supercapacitor Electrodes
- Application : Strontium-doped metallic-based nanomaterials are used in biomedical applications and supercapacitor electrodes . They are utilized in chemosensors, electronics, medication delivery, cancer treatment, bone engineering, environmental management, bioimaging, and drug delivery .
- Method : The specific methods of application or experimental procedures are not mentioned in the source .
- Results : Strontium-doped versions of these materials exhibit better biomedical and heightened supercapacitor electrode performance as compared to bare metallic nanoparticles .
-
- Application : Some amorphous calcium aluminates are photosensitive and thus are potential candidates for optical information storage devices .
- Method : The specific methods of application or experimental procedures are not mentioned in the source .
- Results : The specific results or outcomes obtained are not mentioned in the source .
-
Grain Boundary Barrier Layer Capacitors and Oxygen Gas Sensors
- Application : Strontium-containing materials are used in grain boundary barrier layer capacitors and oxygen gas sensors .
- Method : The specific methods of application or experimental procedures are not mentioned in the source .
- Results : The specific results or outcomes obtained are not mentioned in the source .
-
Nanotechnology for Environmental Engineering
- Application : Strontium nanoparticles are used in targeted drug delivery and can elicit a prolonged immune response, thus can act as a good immunotherapeutic agent .
- Method : The applications of strontium nanoparticles have also been found in diabetic patients, where they can control the insulin release and thus regulate the pathophysiology of diabetes .
- Results : This helps regulate the pathophysiology of diabetes .
-
- Application : Strontium (Sr)-containing bioactive glasses (BGs) are highly-promising materials to improve and accelerate bone repair .
- Method : The specific methods of application or experimental procedures are not mentioned in the source .
- Results : The specific results or outcomes obtained are not mentioned in the source .
-
- Application : Strontium-containing materials are used in grain boundary barrier layer capacitors, oxygen gas sensors, substrates, catalysts, and solid oxide fuel cells (SOFC) anodes .
- Method : The specific methods of application or experimental procedures are not mentioned in the source .
- Results : The specific results or outcomes obtained are not mentioned in the source .
Safety And Hazards
- Toxicity : The compound is generally considered low in toxicity.
- Handling : Standard laboratory precautions should be followed when handling this compound.
- Storage : Store in a cool, dry place away from moisture and direct sunlight.
Orientations Futures
Research on strontium bis(7,7-dimethyloctanoate) could explore its applications in advanced materials, including thin films, nanocomposites, and functional coatings. Investigating its behavior under different conditions and optimizing its synthesis methods would be valuable for future developments.
Propriétés
IUPAC Name |
strontium;7,7-dimethyloctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H20O2.Sr/c2*1-10(2,3)8-6-4-5-7-9(11)12;/h2*4-8H2,1-3H3,(H,11,12);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQXYUPPOWGAIS-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Sr+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O4Sr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60598337 | |
| Record name | Strontium bis(7,7-dimethyloctanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60598337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Strontium bis(7,7-dimethyloctanoate) | |
CAS RN |
106705-37-7 | |
| Record name | Strontium bis(7,7-dimethyloctanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60598337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



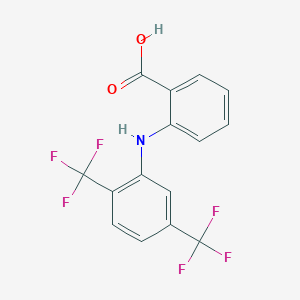
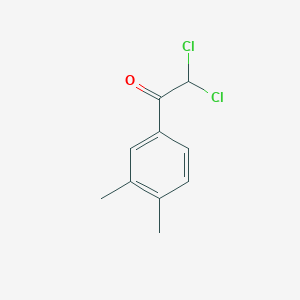
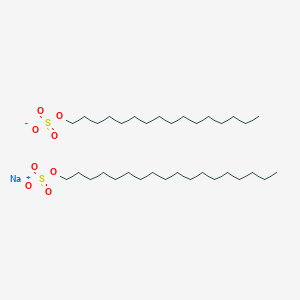
![Thiazolo[5,4-d]pyrimidine, 5-(benzylamino)-](/img/structure/B10702.png)
![5,10,15,20-Tetrakis{4-[(prop-2-en-1-yl)oxy]phenyl}porphyrin](/img/structure/B10703.png)
